Purity Benchmarking: N-(4-Fluorophenyl)pyrazin-2-amine vs. Regioisomeric and Des-amino Analogs
For procurement decisions, the baseline purity specification is a critical differentiator. N-(4-Fluorophenyl)pyrazin-2-amine is typically offered with a guaranteed minimum purity of 98% . In contrast, its regioisomer, 6-(4-fluorophenyl)pyrazin-2-amine, is commonly supplied at a lower 95% purity standard, representing a 3-percentage-point difference in minimum assay . Similarly, the structurally simpler analog 2-(4-fluorophenyl)pyrazine, which lacks the amine linker, is also specified at 95% purity .
| Evidence Dimension | Minimum Guaranteed Purity Specification |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 6-(4-fluorophenyl)pyrazin-2-amine: 95%; 2-(4-fluorophenyl)pyrazine: 95% |
| Quantified Difference | 3-percentage-point increase in minimum purity specification for the target compound relative to both comparators. |
| Conditions | Vendor Certificate of Analysis specifications for research-grade materials. |
Why This Matters
A higher minimum purity specification can reduce the need for costly in-house purification and minimizes the risk of introducing unknown impurities into sensitive assays, directly impacting experimental reproducibility and downstream costs.
